2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound belonging to the class of dihydropyrimidines This compound is characterized by the presence of a cyclobutyl group attached to the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with urea in the presence of a suitable catalyst to form the desired dihydropyrimidine ring. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can include inhibition of metabolic processes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-cyclobutyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)10-8(11-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |
InChI Key |
ADLOIBMNUAONDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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